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Compound of Interest

Compound Name: 3,4-Dibenzyloxybenzaldehyde

Cat. No.: B016220 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of the aromatic aldehyde 3,4-
Dibenzyloxybenzaldehyde and its key precursors: protocatechuic acid,

protocatechualdehyde, and benzyl chloride. The information presented is intended to aid in the

identification, characterization, and quality control of these compounds in a research and

development setting.

Spectroscopic Data Summary
The following table summarizes the key spectroscopic data (¹H NMR, ¹³C NMR, FTIR, and

Mass Spectrometry) for 3,4-Dibenzyloxybenzaldehyde and its precursors.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 6 Tech Support

https://www.benchchem.com/product/b016220?utm_src=pdf-interest
https://www.benchchem.com/product/b016220?utm_src=pdf-body
https://www.benchchem.com/product/b016220?utm_src=pdf-body
https://www.benchchem.com/product/b016220?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b016220?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound
¹H NMR (δ,
ppm)

¹³C NMR (δ,
ppm)

FTIR (ν, cm⁻¹)
Mass
Spectrometry
(m/z)

3,4-

Dibenzyloxybenz

aldehyde

9.81 (s, 1H, -

CHO), 7.50-7.25

(m, 13H, Ar-H),

5.20 (s, 4H, -

CH₂-)

191.2, 154.8,

149.5, 136.4,

131.0, 128.6,

128.2, 127.9,

127.3, 114.8,

112.9, 70.8

3064, 3033 (Ar

C-H), 2870, 2770

(Aldehyde C-H),

1685 (C=O),

1587, 1510 (Ar

C=C), 1270,

1135 (C-O)

318.1 (M⁺),

227.1, 91.1

(base peak)

Protocatechuic

Acid

12.0 (br s, 1H, -

COOH), 9.5 (br

s, 2H, -OH), 7.46

(d, J=2.0 Hz, 1H,

H-2), 7.44 (dd,

J=8.0, 2.0 Hz,

1H, H-6), 6.81 (d,

J=8.0 Hz, 1H, H-

5)[1]

170.8 (C-7),

151.3 (C-4),

145.9 (C-3),

124.0 (C-1),

123.9 (C-6),

117.8 (C-5),

115.8 (C-2)[1]

3480-3200 (O-

H), 3070 (Ar C-

H), 1670 (C=O),

1600, 1520 (Ar

C=C), 1290 (C-

O)

154 (M⁺), 137,

109

Protocatechuald

ehyde

9.75 (s, 1H, -

CHO), 7.30 (d,

J=1.9 Hz, 1H, H-

2), 7.25 (dd,

J=8.2, 1.9 Hz,

1H, H-6), 6.95 (d,

J=8.2 Hz, 1H, H-

5), 5.5 (br s, 2H,

-OH)

191.1, 152.4,

145.8, 129.9,

125.1, 115.6,

114.8

3380 (O-H),

3050 (Ar C-H),

2850, 2750

(Aldehyde C-H),

1660 (C=O),

1595, 1525 (Ar

C=C), 1280 (C-

O)

138 (M⁺), 137,

109

Benzyl Chloride

7.35 (m, 5H, Ar-

H), 4.56 (s, 2H, -

CH₂Cl)

137.5, 128.8,

128.6, 128.4,

46.3

3088, 3065,

3033 (Ar C-H),

1496, 1454 (Ar

C=C), 1265 (CH₂

wag), 700 (C-Cl)

126 (M⁺), 91

(base peak), 65
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Synthetic Pathway
The synthesis of 3,4-Dibenzyloxybenzaldehyde is commonly achieved through the

Williamson ether synthesis, by reacting protocatechualdehyde with benzyl chloride in the

presence of a base.

Protocatechualdehyde

Benzyl Chloride

Base (e.g., K₂CO₃)

Solvent (e.g., DMF)

3,4-Dibenzyloxybenzaldehyde
Williamson Ether Synthesis

Click to download full resolution via product page

Synthetic route to 3,4-Dibenzyloxybenzaldehyde.

Experimental Protocols
Synthesis of 3,4-Dibenzyloxybenzaldehyde
To a solution of protocatechualdehyde (1.0 eq) in a suitable polar aprotic solvent such as N,N-

dimethylformamide (DMF), is added a base, typically potassium carbonate (K₂CO₃, 2.5 eq).

The mixture is stirred at room temperature, and then benzyl chloride (2.2 eq) is added. The

reaction mixture is then heated, for example to 80°C, and stirred for several hours until

completion, which can be monitored by thin-layer chromatography. After cooling to room

temperature, the mixture is poured into water and extracted with an organic solvent such as

ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous

sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then
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purified, typically by recrystallization from a solvent system like ethanol/water, to afford 3,4-
Dibenzyloxybenzaldehyde as a solid.

Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.

Sample Preparation: Approximately 5-10 mg of the compound is dissolved in about 0.6 mL of

a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

¹H NMR: The spectra are acquired with a sufficient number of scans to obtain a good signal-

to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to

tetramethylsilane (TMS) as an internal standard (0.00 ppm).

¹³C NMR: The spectra are generally recorded with proton decoupling. Chemical shifts are

reported in ppm relative to the solvent peak, which is referenced to TMS.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectra are recorded on an FTIR spectrometer.

Sample Preparation: Solid samples are typically analyzed as a KBr pellet or using an

Attenuated Total Reflectance (ATR) accessory. Liquid samples can be analyzed as a thin film

between NaCl or KBr plates.

The spectrum is typically recorded from 4000 to 400 cm⁻¹. The positions of the absorption

bands are reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS)

Mass spectra are obtained using a mass spectrometer, often coupled with a

chromatographic system such as Gas Chromatography (GC) or Liquid Chromatography

(LC).

Ionization: Electron Impact (EI) or Electrospray Ionization (ESI) are common ionization

techniques.
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The mass-to-charge ratio (m/z) of the molecular ion and major fragment ions are reported.

Conclusion
This guide provides a foundational set of spectroscopic data for 3,4-
Dibenzyloxybenzaldehyde and its precursors. The tabulated data, along with the synthetic

and analytical protocols, should serve as a valuable resource for researchers in the fields of

organic synthesis, medicinal chemistry, and drug development for the unambiguous

identification and characterization of these compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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